molecular formula C16H20N4O4S B583534 4'-Hydroxy Torsemide-d7 CAS No. 1309935-97-4

4'-Hydroxy Torsemide-d7

Cat. No.: B583534
CAS No.: 1309935-97-4
M. Wt: 371.463
InChI Key: BJCCDWZGWOVSPR-SVMCCORHSA-N
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Description

4'-Hydroxy Torsemide-d7 is a deuterium-labeled analog of 4'-Hydroxy Torsemide, a major metabolite of the loop diuretic drug Torsemide. The compound is synthesized by replacing seven hydrogen atoms with deuterium (²H) at specific positions, enhancing its utility as a stable isotope-labeled internal standard in pharmacokinetic studies and mass spectrometry-based assays.

  • Molecular Formula: C₁₆H₁₃D₇N₄O₄S .
  • Molecular Weight: 371.46 g/mol .
  • CAS Number: Not explicitly provided in the evidence, but its non-deuterated counterpart (4'-Hydroxy Torsemide) is CAS 99300-67-1 .
  • Applications: Primarily used in quantitative bioanalytical methods to ensure accuracy in measuring Torsemide metabolites in biological matrices .

Properties

CAS No.

1309935-97-4

Molecular Formula

C16H20N4O4S

Molecular Weight

371.463

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonylurea

InChI

InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,10D

InChI Key

BJCCDWZGWOVSPR-SVMCCORHSA-N

SMILES

CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O

Synonyms

4-[(4-Hydroxy-3-methylphenyl)amino]-N-[[(1-methylethyl-d7)amino]carbonyl]-3-pyridinesulfonamide;  AC 3535-d7; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4'-Hydroxy Torsemide-d7 with structurally related deuterated and non-deuterated compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Application
This compound - C₁₆H₁₃D₇N₄O₄S 371.46 Deuterated at seven positions; contains a hydroxyl group at the 4' position Internal standard for metabolite quantification
Torsemide-d7 (iso-propyl-d7) 1189375-06-1 C₁₆H₁₃D₇N₄O₃S 355.46 Deuterated on the isopropyl group; lacks hydroxyl group Internal standard for parent Torsemide analysis
4'-Hydroxy Torsemide 99300-67-1 C₁₆H₂₀N₄O₄S 364.42 Non-deuterated metabolite with hydroxyl group Reference standard for metabolite studies
N-1-Butyl-d9 Torsemide - C₁₇H₁₃D₉N₄O₃S 371.50 Deuterated on the butyl chain; structural analog with altered alkyl group Impurity/research compound

Key Observations

Deuteration Impact :

  • This compound and Torsemide-d7 differ in deuteration sites and functional groups. The former is deuterated on the aromatic ring or adjacent to the hydroxyl group, while the latter is deuterated on the isopropyl moiety .
  • The hydroxyl group in this compound makes it structurally distinct from Torsemide-d7, enabling specific quantification of the hydroxylated metabolite .

Molecular Weight Variations: The addition of deuterium increases molecular weight by ~7 Da compared to non-deuterated 4'-Hydroxy Torsemide (364.42 vs. 371.46 g/mol) . N-1-Butyl-d9 Torsemide has a higher molecular weight (371.50 g/mol) due to a longer deuterated alkyl chain .

Synthesis Challenges :

  • Deuterated analogs like this compound are typically synthesized using deuterated reagents or isotopic exchange, requiring specialized protocols to ensure isotopic purity .

Analytical Utility

  • This compound is critical in LC-MS/MS assays for minimizing matrix effects and improving precision in metabolite quantification .
  • Torsemide-d7 (iso-propyl-d7) is preferred for parent drug analysis due to its structural similarity to non-metabolized Torsemide .

Q & A

Q. What statistical approaches are recommended for resolving conflicting dose-response data in this compound experiments?

  • Methodological Answer: Apply Bayesian hierarchical modeling to account for inter-study variability. Conduct sensitivity analyses to identify outliers, and validate hypotheses using independent datasets. Report effect sizes with 95% confidence intervals rather than binary significance metrics .

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